9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one is a heterocyclic compound belonging to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antidiabetic properties. The structure features a purine base fused with an oxadiazole ring, providing a unique framework for further chemical modifications and biological evaluations.
The compound falls under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are known for their diverse applications in medicinal chemistry and drug development due to their ability to interact with biological targets effectively. The specific classification of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one highlights its structural complexity and potential as a lead compound in pharmaceutical research.
The synthesis of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one can be achieved through various methods. A notable approach involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. For instance:
Recent studies have demonstrated novel synthetic routes that improve yields and reduce reaction times significantly, indicating a trend towards more efficient methodologies in oxadiazole synthesis .
The molecular structure of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one can be described as follows:
Crystallographic studies provide insight into the three-dimensional arrangement of atoms in the molecule, highlighting bond lengths and angles that are crucial for understanding its reactivity .
9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one participates in various chemical reactions that can modify its structure for enhanced biological activity:
The mechanism of action for 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one involves its interaction with specific biological targets:
The physical properties of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one include:
Chemical properties include:
9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one has several promising applications:
Research continues to explore new derivatives and formulations that enhance its efficacy while minimizing side effects .
9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one (commonly referenced in pharmacological literature as a structural analog of established inhibitors like ODQ) functions as a highly selective and potent inhibitor of soluble guanylate cyclase (sGC). This enzyme serves as the primary intracellular receptor for nitric oxide (NO), catalyzing the conversion of GTP to the second messenger cGMP. The compound exerts its effects through irreversible oxidation of the sGC heme moiety, converting the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state. This oxidation renders sGC unresponsive to NO stimulation by disrupting NO binding affinity. Mechanistically, this is evidenced by a characteristic spectral shift in the heme Soret band from 431 nm to 393 nm, confirming heme iron oxidation [1].
The inhibitory action is characterized by:
This targeted inhibition disrupts downstream cGMP signaling cascades, impacting processes like vasodilation, platelet aggregation, and neurotransmission. Research confirms its utility in dissecting NO-mediated effects, such as vasorelaxation induced by butylidenephthalide or triethyleneglycol dimethacrylate (TEGDMA), where its application significantly attenuates relaxation responses [2] [4].
Table 1: Pharmacodynamic Profile of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one in NO-sGC-cGMP Pathway
Target Parameter | Experimental Finding | Biological Consequence | Reference |
---|---|---|---|
sGC Inhibition Mechanism | Oxidation of heme Fe²⁺ to Fe³⁺; Soret band shift 431→393 nm | Loss of NO sensitivity | [1] |
Inhibition Kinetics | Mixed-type inhibition (↓V~max~, ↑K~m~ for NO donors) | Reduced enzyme efficacy & agonist affinity | [1] |
Onset/Duration | t~1/2~ ≈ 3 min; irreversible after 10 min (0.3 µM) | Sustained pathway blockade | [1] |
Functional Specificity | Blocks NO-dependent vasorelaxation (e.g., TEGDMA, BDPH) | Validates NO-cGMP mediation in vascular tone | [2] [4] |
cGMP Suppression | Prevents NO-induced cGMP accumulation in smooth muscle | Abrogates PKG activation | [9] [10] |
Beyond sGC inhibition, this oxadiazolopurinone modulates vascular tone via direct and indirect interactions with BK~Ca~ channels. While not a direct channel opener, it influences channel activity primarily through its suppression of the NO-cGMP-PKG axis. PKG normally phosphorylates BK~Ca~ channel subunits, enhancing their open probability and Ca²⁺ sensitivity. Inhibiting cGMP generation thus indirectly reduces BK~Ca~ channel activity [1] [3].
Critical evidence supporting this interplay includes:
Table 2: Vascular Effects Linked to BK~Ca~ Channel Modulation
Experimental System | Intervention | Observed Effect on BK~Ca~ Function/Vasorelaxation | Interpretation | |
---|---|---|---|---|
Rat Omental/Myometrial Arteries | Kynurenine + Compound (10 µM) | Complete blockade of relaxation | Indirect BK~Ca~ inhibition via cGMP suppression | [3] |
VSMCs (Pressurized Arteries) | Compound (1 mM) | ↓ Ca²⁺ spark frequency & amplitude | Reduced BK~Ca~ activation by Ca²⁺ sparks | [3] |
Preconstricted Aorta (TEGDMA) | TEGDMA + Compound | Significant reduction in endothelium-independent relaxation | Interference with cGMP-BK~Ca~ coupling | [4] |
The compound demonstrates cross-talk with cAMP signaling, primarily through antagonism of adenylate cyclase (AC) activity. While its primary target remains sGC, functional studies reveal its ability to attenuate cAMP-dependent processes:
Table 3: Modulation of Adenylate Cyclase and cAMP Pathways
Signaling Context | Compound Action | Functional Outcome | Key Evidence | |
---|---|---|---|---|
Adenylate Cyclase Activity | Inhibition (IC~50~ ~20 µM) | ↓ Basal & PGE~1~-stimulated cAMP in platelets | [7] | |
A~2A~ Adenosine Receptor Response | Blocks NECA-induced relaxation | Rightward shift in NECA CRC; ↓ maximal response | Inhibition of AC/cAMP cascade | [5] |
β-Adrenoceptor Signaling | No direct effect on β-adrenoceptor subtypes | Preserved isoprenaline relaxation in MRA | Specificity for sGC > AC in resistance vessels | [10] |
PDE Interaction | Indirect reduction of cAMP substrate | Potential synergy with PDE IV inhibitors | Enhanced RO 20-1724 effects in rat aorta | [5] |
The compound exerts a significant, albeit indirect, influence on intracellular Ca²⁺ dynamics, particularly ryanodine receptor (RyR)-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR). Its primary action—suppression of NO-cGMP signaling—modulates RyR sensitivity and Ca²⁺-induced Ca²⁺ release (CICR):
Summary of Key Molecular Targets and Functional Interactions:
graph LR A[9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one] --> B[sGC Heme Oxidation<br>(Fe²⁺ → Fe³⁺)] A --> C[Adenylate Cyclase Inhibition<br>(↓ cAMP)] B --> D[↓ cGMP Production] D --> E[↓ PKG Activity] E --> F[↓ RyR Phosphorylation<br>↓ Ca²⁺ Spark Frequency] E --> G[↓ BKCa Channel Phosphorylation] F --> H[↓ BKCa Channel Activation] G --> H C --> I[↓ PKA Activity] I --> J[Altered Cellular Responses<br>e.g., Vasoconstriction] H --> J
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1